N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide
Description
Properties
IUPAC Name |
N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-pyrrol-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3/c1-2-23-14-6-5-12(9-18-14)16-19-15(24-20-16)10-17-13(22)11-21-7-3-4-8-21/h3-9H,2,10-11H2,1H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJSMLCRRPRFTHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)CN3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, target interactions, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a pyridine ring, an oxadiazole moiety, and a pyrrole group. Its molecular formula is , with a molecular weight of approximately 324.38 g/mol. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that this compound may inhibit certain enzymes involved in cellular signaling pathways, particularly those associated with cancer proliferation and inflammation.
Enzyme Inhibition
Studies suggest that the compound exhibits inhibitory activity against various kinases, which play critical roles in signal transduction pathways. By inhibiting these enzymes, the compound may disrupt processes such as cell growth and survival.
Anticancer Activity
Several studies have explored the anticancer potential of this compound. For instance:
- Cell Line Studies : In vitro assays using various cancer cell lines demonstrated that this compound significantly reduces cell viability and induces apoptosis in a dose-dependent manner.
- Mechanistic Insights : The compound has been shown to activate apoptotic pathways while inhibiting cell cycle progression in cancer cells.
Anti-inflammatory Properties
Another area of investigation is the anti-inflammatory activity of the compound:
- Cytokine Modulation : Research indicates that this compound can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Animal Models : In vivo studies using animal models of inflammation have shown reduced edema and inflammatory markers following treatment with this compound.
Case Studies
A review of literature highlights several case studies that provide insights into the biological effects of N-((3-(6-ethoxypyridin-3-y)-1,2,4 oxadiazol -5 yl)methyl)-2-(1H-pyrrol -1 yl)acetamide:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values below 10 µM. |
| Study 2 | Showed inhibition of NF-kB signaling pathway in activated macrophages, leading to decreased inflammatory response. |
| Study 3 | Reported enhanced apoptosis in leukemia cells through caspase activation and PARP cleavage assays. |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Key Features
The compound’s structural uniqueness lies in its combination of ethoxypyridine, oxadiazole, and pyrrole-acetamide groups. Below is a comparative analysis with structurally related compounds from the evidence:
Key Observations
Substituent Effects on Physicochemical Properties: The ethoxypyridine group in the target compound increases lipophilicity compared to phenyl or hydroxyphenyl analogs (e.g., 11v) . This may enhance membrane permeability but reduce aqueous solubility. Chlorophenoxy (11as) and hydroxyphenoxy (11v) substituents confer polarity differences, reflected in their melting points (118–120°C vs. 155–158°C) .
Isomerism and Stability :
- Rotational isomerism is common in oxadiazole-acetamide derivatives due to restricted rotation around the amide bond. For example, 11as exhibits a 4:1 isomer ratio, while 11v shows 3:1 . This ratio influences crystallinity and stability, critical for formulation.
Biological Implications :
- The pyrrole-acetamide moiety in the target compound differs from carboxamide (e.g., compound in ) or isopropylamide (e.g., 11as) side chains. These variations may alter proteasome binding affinity, as seen in oxadiazole-isopropylamide proteasome inhibitors .
Q & A
Q. What are the validated synthetic protocols for N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide?
- Methodological Answer : The synthesis involves multi-step heterocyclic chemistry. A key intermediate, 5-pyridin-2-yl-1H-[1,2,4]triazole-3-carboxylic acid ethyl ester, is prepared via condensation of N’-aminopyridine-2-carboximidamide with monoethyl oxalyl chloride in THF under reflux . Subsequent functionalization steps (e.g., alkylation, cyclization) introduce the pyrrole and oxadiazole moieties. Reaction optimization includes monitoring via TLC and purification via recrystallization (e.g., slow diffusion of diethyl ether into methanolic solutions). Yield improvements (e.g., 96% in intermediate steps) require stoichiometric control and inert atmospheres .
Q. How can researchers confirm the molecular structure of this compound?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR : Assign peaks for pyridyl (δ 8.6–7.4 ppm), oxadiazole (C=O ~170 ppm in ), and pyrrole protons (δ 6.7–6.9 ppm) .
- FTIR : Confirm oxadiazole C=N stretches (~1600 cm) and amide N-H bonds (~3300 cm) .
- X-ray diffraction : Resolve crystal packing and bond angles (e.g., using Mo Kα radiation at 150 K, with data processed via X-RED) .
Q. What solvent systems are optimal for purification and stability studies?
- Methodological Answer : THF and methanol are preferred for intermediate purification due to high solubility of precursors. For long-term storage, avoid protic solvents (risk of hydrolysis); instead, use anhydrous DMSO or acetonitrile under inert gas . Monitor stability via HPLC (C18 columns, acetonitrile/water gradients) to detect degradation products .
Advanced Research Questions
Q. How can computational methods guide reaction mechanism elucidation for oxadiazole formation?
- Methodological Answer : Employ density functional theory (DFT) to model cyclization steps. For example, calculate transition states for the reaction between amidine precursors and oxalyl chloride derivatives. Use software like Gaussian or ORCA to optimize geometries and simulate IR frequencies. Compare computational results with experimental FTIR/NMR data to validate mechanisms .
Q. What strategies resolve contradictions in bioactivity data across different assay models?
- Methodological Answer :
- Dose-response validation : Test the compound in parallel assays (e.g., enzyme inhibition vs. cell viability) to distinguish target-specific effects from cytotoxicity .
- Metabolite profiling : Use LC-MS to identify active metabolites that may contribute to discrepancies (e.g., CYP450-mediated modifications) .
- Statistical design : Apply factorial experiments (e.g., Taguchi methods) to isolate variables like pH, temperature, and solvent effects on bioactivity .
Q. How can researchers optimize regioselectivity in pyrrole-1,2,4-oxadiazole coupling reactions?
- Methodological Answer :
- Catalytic screening : Test Pd-based catalysts (e.g., Pd(OAc)) for C-N bond formation, varying ligands (e.g., XPhos vs. SPhos) to favor 5-position coupling on oxadiazoles .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the pyrrole nitrogen, while additives like KCO suppress side reactions .
- In-situ monitoring : Use NMR (if fluorinated analogs are used) to track coupling efficiency in real time .
Q. What advanced techniques validate crystallographic data when twinning or disorder is observed?
- Methodological Answer :
- Dual-space refinement : Use SHELXT to resolve disordered regions by iterating between Fourier and real-space maps .
- Low-temperature data collection : Reduce thermal motion artifacts by cooling crystals to 100 K in a nitrogen cryostream .
- High-resolution synchrotron data : If in-house diffractometers fail, collect data at facilities like APS or ESRF (λ = 0.7–1.0 Å) to improve resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
